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molecular formula C13H7BrFNO B8556289 2-(p-Fluorophenyl)-6-bromobenzoxazole

2-(p-Fluorophenyl)-6-bromobenzoxazole

Cat. No. B8556289
M. Wt: 292.10 g/mol
InChI Key: UZWZSZVLXICJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772323B2

Procedure details

Preparation is carried out analogously to 4.1.a from 4-bromo-2-hydroxy-aniline and 4-fluorobenzoic acid.
[Compound]
Name
4.1.a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([OH:9])[CH:3]=1.[F:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=O)=[CH:13][CH:12]=1>>[Br:1][C:2]1[CH:8]=[CH:7][C:5]2[N:6]=[C:15]([C:14]3[CH:18]=[CH:19][C:11]([F:10])=[CH:12][CH:13]=3)[O:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
4.1.a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(N=C(O2)C2=CC=C(C=C2)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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